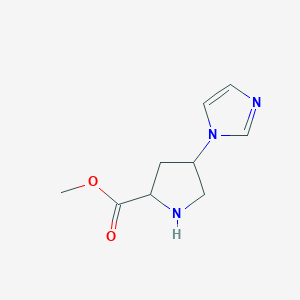![molecular formula C11H21Cl2N3 B1471592 2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride CAS No. 1609401-22-0](/img/structure/B1471592.png)
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Descripción general
Descripción
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Inhibition of Cytochrome P450 Isoforms
The compound is relevant in the context of inhibiting Cytochrome P450 isoforms. Cytochrome P450 enzymes are responsible for the metabolism of a wide range of drugs. Inhibitors of these enzymes can help in the study of metabolism-based drug-drug interactions, which are critical when multiple drugs are coadministered. Selective inhibitors are crucial for determining the specific CYP isoforms involved in the metabolism of a drug, which is important for predicting potential drug-drug interactions (Khojasteh et al., 2011).
Pharmacokinetics and Pharmacodynamics
Another significant area of application is the investigation of the pharmacokinetics and pharmacodynamics of specific drugs. For instance, studies on Bilastine, a new generation antihistamine, involve understanding its chemical properties, characteristics, and analytical methods for its estimation. This includes exploring its binding affinity to the H1 receptor and its longer duration of action, which are crucial for its efficacy as an antihistamine (Sharma et al., 2021).
Antihypertensive Agents
Research also extends to the development and mechanism of action of antihypertensive agents. Imidazoline receptors play a significant role in the action of centrally acting antihypertensive drugs, with a focus on how different generations of these agents impact central monoamine pathways. Understanding the interaction between these pathways and the drugs' mechanisms is key to developing more effective antihypertensive treatments (Head, 1995).
Analytical Methods in Drug Development
The development of specific and sensitive high-performance thin-layer chromatography (HPTLC) assay methods for drug determination, such as linagliptin, is another application. These methods are critical for ensuring the quality, efficacy, and safety of pharmaceutical products (Rode & Tajne, 2021).
Propiedades
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)ethyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-14-9-8-13-11(14)6-5-10-4-2-3-7-12-10;;/h8-10,12H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNRRRZNYSMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















